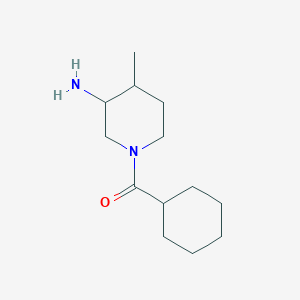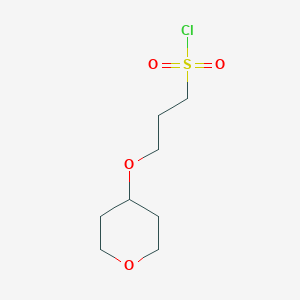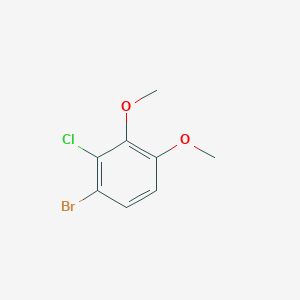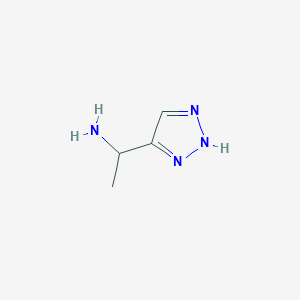
(4-(Methoxymethyl)benzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxymethyl)benzyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (4-(Methoxymethyl)benzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-(Methoxymethyl)benzyl)chloride+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Methoxymethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-(Methoxymethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(Methoxymethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
(4-(Methoxymethyl)benzyl)hydrazine can be compared with other benzylhydrazine derivatives, such as:
Benzylhydrazine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
(4-Methoxybenzyl)hydrazine: Contains a methoxy group directly attached to the benzene ring, leading to different reactivity and applications.
(4-(Methoxymethyl)phenyl)hydrazine: Similar structure but with the methoxymethyl group attached to the phenyl ring, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the methoxymethyl group, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
[4-(methoxymethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-7-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6-7,10H2,1H3 |
Clé InChI |
WBDZFGFBABENIG-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



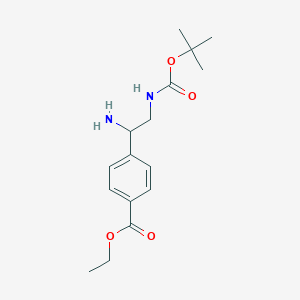



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

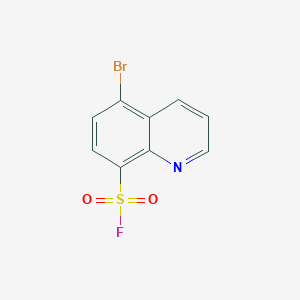
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)

